1,3,5-Trichlorobenzene

Catalog No.
S569634
CAS No.
108-70-3
M.F
C6H3Cl3
M. Wt
181.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trichlorobenzene

CAS Number

108-70-3

Product Name

1,3,5-Trichlorobenzene

IUPAC Name

1,3,5-trichlorobenzene

Molecular Formula

C6H3Cl3

Molecular Weight

181.4 g/mol

InChI

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

XKEFYDZQGKAQCN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)Cl

Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992)
Soluble in chloroform
Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid
In water, 6.01 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.0006

Synonyms

NSC 4389; Symmetrical trichlorobenzene; s-Trichlorobenzene; sym-Trichlorobenzene

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)Cl

1,3,5-Trichlorobenzene (TCB) is an organochlorine compound, one of three isomers of trichlorobenzene (meaning it has three chlorine atoms bonded to a benzene ring). Unlike the other isomers which are liquids at room temperature, 1,3,5-TCB is a colorless solid due to its more symmetrical structure []. Notably, it is not formed through the direct chlorination of benzene [].

This specific isomer has gained significance in scientific research due to its unique properties and potential applications.


Molecular Structure Analysis

1,3,5-TCB has the chemical formula C6H3Cl3. Its structure consists of a benzene ring (six carbon atoms arranged in a hexagon) with three chlorine atoms attached at the 1st, 3rd, and 5th positions of the carbon ring. This symmetrical arrangement contributes to its solid state at room temperature []. The presence of chlorine atoms influences the electronic properties of the molecule, making it less reactive than benzene but introducing potential for various functionalization reactions [].


Chemical Reactions Analysis

While not readily formed from chlorination of benzene, 1,3,5-TCB can be synthesized through various methods. One common approach involves the reaction of dichlorobenzene with chlorine gas in the presence of a Lewis acid catalyst [].

C6H4Cl2 + Cl2 -> C6H3Cl3 (1,3,5-TCB) + HCl

Degradation of 1,3,5-TCB can occur under specific conditions. Studies have shown its susceptibility to biodegradation by certain microorganisms under aerobic environments [].


Physical And Chemical Properties Analysis

  • Melting point: 62-63 °C []
  • Boiling point: 208 °C []
  • Solubility: Low in water (0.6 mg/100 mL) []. More soluble in organic solvents like benzene, toluene, and ethanol [].
  • Stability: Relatively stable under ambient conditions. However, it can decompose upon exposure to high temperatures or ultraviolet radiation [].

Mechanism of Action (Not Applicable)

1,3,5-TCB is not typically involved in biological processes and does not have a known mechanism of action within living organisms.

1,3,5-TCB is considered a hazardous material due to its following properties:

  • Toxicity: Studies suggest moderate acute toxicity upon ingestion or inhalation. Chronic exposure effects are still under investigation [].
  • Environmental Impact: Poor water solubility limits its immediate environmental impact, but persistence in soil and potential for bioaccumulation in the food chain require further study.

Organic Synthesis:

  • Precursor for other chemicals: 1,3,5-TCB can be used as a starting material for the synthesis of other aromatic compounds, such as bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical and hexakis(2-pyridyl)dipyrazinoquinoxaline (HPDQ) []. These synthesized compounds can have various applications in organic chemistry research.

Material Science:

  • Synthesis of Graphene Quantum Dots: 1,3,5-TCB can be used as a precursor for the synthesis of solution-processable graphene quantum dots, which are tiny particles with unique optical and electronic properties []. These materials have potential applications in photovoltaics and other fields.

Environmental Science:

  • Environmental fate studies: Due to its presence in some industrial processes and potential for environmental release, 1,3,5-TCB has been studied to understand its environmental fate and behavior. This research helps scientists understand the potential environmental impact of the compound.

The primary method for synthesizing 1,3,5-trichlorobenzene is the Sandmeyer reaction. This involves the conversion of 3,5-dichloroaniline to the trichlorobenzene using copper(I) chloride in the presence of hydrochloric acid. The reaction can be summarized as follows:

text
3,5-Dichloroaniline + CuCl + HCl → 1,3,5-Trichlorobenzene + CuCl₂ + H₂O

This method allows for the selective formation of the symmetrical isomer due to the specific orientation of the chlorine substituents on the benzene ring .

And extractions due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: The compound serves as an intermediate in the synthesis of pesticides and other organic chemicals.
  • Research: It is utilized in laboratory settings for studying chlorinated compounds and their reactions .
  • Research on interaction studies involving 1,3,5-trichlorobenzene has focused on its potential effects on biological systems and its reactivity with other chemicals. It has been shown to interact with various enzymes and proteins within organisms, although specific interaction mechanisms are still under investigation. Notably, it has been studied for its effects on cytochrome P450 enzymes involved in drug metabolism .

    1,3,5-Trichlorobenzene can be compared with other chlorinated benzene derivatives such as:

    Compound NameMolecular FormulaPhysical StateUnique Features
    1,2,4-TrichlorobenzeneC₆H₃Cl₃LiquidLess symmetrical; liquid at room temp
    1,2,3-TrichlorobenzeneC₆H₃Cl₃LiquidContains different chlorine positions
    1-ChlorobenzeneC₆H₅ClLiquidSingle chlorine substitution
    2-ChlorobenzeneC₆H₅ClLiquidSingle chlorine substitution at position 2
    4-ChlorobenzeneC₆H₅ClLiquidSingle chlorine substitution at position 4

    Uniqueness: The primary uniqueness of 1,3,5-trichlorobenzene lies in its symmetrical structure and solid state at room temperature compared to its liquid isomers. This symmetry contributes to its distinct physical properties and reactivity profile .

    Physical Description

    1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992)
    Liquid
    White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline]
    WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR.

    Color/Form

    Needles
    White crystals
    Long needles

    XLogP3

    4.2

    Exact Mass

    179.930033 g/mol

    Monoisotopic Mass

    179.930033 g/mol

    Boiling Point

    407.1 °F at 760 mmHg (NTP, 1992)
    208 °C
    1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/

    Flash Point

    224.6 °F (NTP, 1992)
    107 °C
    107 °C /closed cup/

    Heavy Atom Count

    9

    Vapor Density

    6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

    Density

    1.456 g/cu m at 20 °C (liquid)
    Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

    LogP

    4.19 (LogP)
    log Kow = 4.19
    4.15

    Decomposition

    The substance decomposes on burning producing toxic and corrosive fumes.

    Melting Point

    145 to 147 °F (NTP, 1992)
    62.8 °C
    63 °C

    UNII

    2HS4M0BX3C

    GHS Hazard Statements

    Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 4 of 49 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 45 of 49 companies with hazard statement code(s):;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (91.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (91.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H412 (88.89%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    10 mmHg at 172.4 °F (NTP, 1992)
    0.24 [mmHg]
    0.24 mm Hg at 25 °C
    Vapor pressure, Pa at 25 °C: 24

    Pictograms

    Irritant

    Irritant

    Other CAS

    108-70-3
    63697-19-8

    Absorption Distribution and Excretion

    ... 1,3,5-Trichlorobenzene was admin orally to rats at 2 mg/kg, and ... /appeared/ in fat at greater concentration than in liver, kidneys, heart, or blood.
    ... Five days after the oral administration of 1,3,5-trichlorobenzene to rabbits, 9% ... of the administered /cmpd/ was excreted as monophenols.
    All three isomers of trichlorobenzene are absorbed from the gastrointestinal tract, intact skin, and lung.
    The tissue distribution and elimination of 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene were examined in male Sprague Dawley rats. Fasted animals were given single doses of 10 mg/kg of the (14)C labeled isomers by gavage. Serial sacrifices were performed at 0.5, 1, and 24 hr and 1, 2, 7, 14, 28, and 56 days post administration. Radioassays utilized the liver, kidneys, spleen, brain, pancreas, lung, heart, thigh muscle, skin, perirenal fat, testes, bladder, adrenals, epididymis, seminal vesicles, prostate, gastrointestinal tract, blood, and salivary glands. The data for each tissue was fitted to a linear compartmental pharmacokinetic model. The amount of (14)C excreted in urine and feces was determined daily for 1,2,3-trichlorobenzene and 1,3,5-trichlorobenzene isomers. Radioactivity from the labeled isomers appeared in the blood and tissues within 30 min of administration, peaked at approximately 4 hr, and slowly declined to background levels. Radioactivity attributed to 1,2,4-trichlorobenzene dropped to background levels after 28 days. The bladder, kidney, fat, skin, liver, and adrenals showed high 1,2,4-trichlorobenzene activity up to 24 hr post treatment. Radioactivity due to 1,2,3-trichlorobenzene dropped to background levels after 56 days for liver, fat, and skin and 28 days for the other tissues. The highest 1,2,3-trichlorobenzene concentrations were found in liver, fat, kidney, and bladder. Significant levels of radioactivity from 1,3,5-trichlorobenzene remained in the tissues after 56 days for all tissues examined. Approximately 85% of the 1,3,5-trichlorobenzene and 92% of the 1,2,3-trichlorobenzene were excreted within 24 hr of dosing. Compartmental analysis showed 1,3,5-trichlorobenzene to have the highest values for the linear coefficients of exponential decay.

    Metabolism Metabolites

    1,3,5-Trichlorobenzene is metabolized to chlorobenzene and 2,4,6-tichlorophenol in rabbits ... . /From table/
    In metabolic studies with rabbits using each of the 3 isomeric trichlorobenzenes at 0.5 g/kg ... 1,3,5-trichlorobenzene was least rapidly metabolized. ... Practically no ethereal sulfate or mercapturic acid /was formed/, & only phenol formed was 2,4,6-trichlorophenol.
    ... Five days after the oral administration of 1,3,5-trichlorobenzene to rabbits, 9% ... of the administered /cmpd/ was excreted as monophenols.
    Im injection of approx 50 mg/kg trichlorobenzene to hens resulted in polychlorobenzenes in the yolk in amounts of 2.5 to 6.1% of the admin dose. The egg white contained almost no residue. 1,3,5-Trichlorobenzene was metabolized to 2,4,6-trichlorophenol.
    Trichlorobenzene is absorbed via oral, inhalation, and dermal routes. It is believed to be metabolized via cytochrom p-450 enzymes into metabolites that include phenols, mercapturic acid, and catechols.(T38)

    Wikipedia

    1,3,5-Trichlorobenzene

    Biological Half Life

    Approximate half-life of 1,3,5-trichlorobenzene is 8.5 days.

    Methods of Manufacturing

    ... By Sandmeyer reaction on 3,5-dichloroaniline, by reaction of benzene-1,3,5-trisulfonic acid derivatives with phosgene, by vapor phase chlorination of 1,3-dichlorobenzene, and by chlorination of 3,5-dichloronitrobenzene or 1-bromo-3,5-dichlorobenzene at 300 - 400 °C. The proportion of the 1,3,5-isomer in a mixture can be raised by isomerization of the other trichlorobenzenes with aluminum chloride or by reacting tetrachlorobenzenes and higher chlorobenzenes with alkali metal amides. Total isomerization is reported to occur when SbF5 - HF is used as a catalyst system. The three trichlorobenzenes can be separated by distillation and crystallization.
    Prepared from 2,4,6-trichloroaniline by diazotization and treatment with alcohol ... .
    Diazotization of 2,4,6-trichloroaniline, followed by treatment with a reducing agent such as hypophosphorous acid.

    General Manufacturing Information

    Not Known or Reasonably Ascertainable
    Explosives Manufacturing
    Benzene, 1,3,5-trichloro-: ACTIVE
    TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

    Analytic Laboratory Methods

    Method: EPA 8121; Procedure: gas chromatography; Analyte: 1,3,5-trichlorobenzene; Matrix: environmental samples and RCRA wastes; Detection Limit: 12 nanogram/L.
    Air Samples: ... An air sampling tube packed with two sections of Amberlite XAD-2 resin separated by a silanized glass wool plug, to collect the chlorobenzenes /is used/. The adsorbent is desorbed with carbon tetrachloride and analyzed by GC using a photoionization detector. When using this method the minimum detection limits for mono, di, tri, tetra, and pentachlorobenzenes are 15, 20, 30, 35, and 45 ppb (v/v), respectively. /Chlorobenzenes/
    A Soxhlet extraction technique for recovering chlorobenzenes from sediments and fish was described. Extract was concentrated by evaporation, cleaned with florisil (sediments) or a combination of alumina, silica gel, florisil & acidified silica gel (fish) before quantitation by capillary gas chromatography with an electron capture detector. Recoveries for all chlorobenzenes were greater than 80%. /Chlorobenzenes/
    ... Because of differences in the electron capture response of the isomers at each chlorination level, residue quantitation requires the separation of all 12 chlorobenzenes. Resolution studies were made on packed and capillary columns coated with Kovats' Ca87H176 hydrocarbon, OV-101, OV-210, OV-17 and Carbowax 20M. Satisfactory resolution of all 12 chlorobenzenes was obtained with a Carbowax 20M-coated 20 ml column operated isothermally at 120 °C. /Chlorobenzenes/
    For more Analytic Laboratory Methods (Complete) data for 1,3,5-TRICHLOROBENZENE (10 total), please visit the HSDB record page.

    Clinical Laboratory Methods

    Determination of chlorobenzenes in human urine and blood samples by gas chromatography with photoionization detection. The method consisted of carbon tetrachloride extraction, silica gel column chromatography, and concn with a Kuderna-Danish concentrator. Specially designed column packing allowed separation in 16 min. Recoveries from urine and blood samples were 83% (1 to 500 ppb). /chlorobenzenes/
    Bonded phase packed columns were investigated for their utility in determining a variety of chemicals, drugs and pesticides by gas chromatography/mass spectrometry. Combined with a generalized extraction procedure and clean-up by gel permeation chromatography, the procedure enabled development of a single screen applicable to the biological matrices encountered in veterinary toxicology.
    A method has been developed for determination of organochlorine contaminants in human adipose tissue. After fat extraction from the tissue with acetone-hexane (15 + 85, v/v), organochlorines were fractionated from fat by gel permeation chromatography with methylene chloride-cyclohexane (1 + 1, v/v) as solvent. After Florisil column cleanup, the GPC extract was analyzed by capillary column gas chromatography using 2 columns of different polarity. Compound identity was confirmed by gas chromatography-mass spectrometry using selected ion monitoring. Recoveries for fortification levels of 10-500 ng/g were greater than 80% except for trichlorobenzene and hexachlorobutadiene (ca 60%). /Trichlorobenzene/
    A 10 g biological sample was treated with 5% sodium hydroxide (100 ml), extracted with distilled water in the presence of 5 ml n-hexane, and the extract allowed to stand for cooling. The org phase was separated, treated with 5 ml concentrated hydrogen sulfate (for removal of interfering substances), 10 ml sodium sulfate (10%), 10 ml distilled water, then anhydrous sodium sulfate (for dehydration), and analyzed for chlorobenzenes by gas chromatography. Recoveries ranged from 90.2 to 95.2%. Reproducibility with a relative standard deviation of < 2% was found. In general, detection limits increased with increasing chloride contents. The method was used in detection of chlorobenzene contamination in fish. /Chlorobenzenes/
    Complex sample matrixes of estuarine biota tissue were analyzed for selected chlorinated cmpd /including 1,3,5-trichlorobenzene/ using gas chromatography/positive chemical ionization/tandem mass spectrometry. The detection limit ... was 20 pg, and the instrument response was linear over 5 orders of magnitude.

    Storage Conditions

    In general it is unsafe to store oxidizers close to liquids of low flash point. ... Keep all flammables away from an area where oxidizing agents are stored. This storage area should be kept cool and ventilated, and should be fireproof.

    Stability Shelf Life

    Stable under normal laboratory storage conditions. Volatile with steam.

    Dates

    Modify: 2023-08-15

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